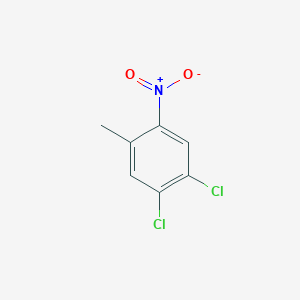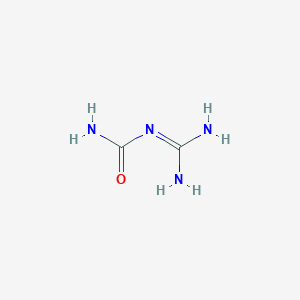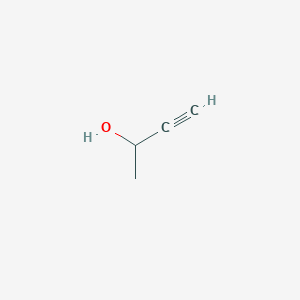
1,2-Dichloro-4-methyl-5-nitrobenzene
Descripción general
Descripción
1,2-Dichloro-4-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H5Cl2NO2 . It has a molecular weight of 206.02 g/mol . The compound is also known by other names such as 4,5-Dichloro-2-nitrotoluene and 3,4-DICHLORO-6-NITROTOLUENE .
Molecular Structure Analysis
The molecular structure of 1,2-Dichloro-4-methyl-5-nitrobenzene consists of a benzene ring with two chlorine atoms, one methyl group, and one nitro group attached to it . The InChI representation of the molecule isInChI=1S/C7H5Cl2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 . Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 45.8 Ų . The compound has a complexity of 183 .Aplicaciones Científicas De Investigación
Agrochemicals
Compounds similar to “1,2-Dichloro-4-methyl-5-nitrobenzene” have been used in the synthesis of agrochemicals . The specific agrochemicals that could be synthesized from this compound would depend on the specific reactions involved.
Research and Development
Given its unique structure, “1,2-Dichloro-4-methyl-5-nitrobenzene” could be used in academic or industrial research settings to develop new reactions or synthesize novel compounds .
Proteomics Research
Some sources suggest that “1,2-Dichloro-4-methyl-5-nitrobenzene” could have applications in proteomics research . However, the specific details of these applications are not clear from the available information.
Mecanismo De Acción
Target of Action
Like many nitrobenzene derivatives, it may interact with various enzymes and proteins within the cell .
Mode of Action
In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Nitrobenzene derivatives are often involved in the synthesis of agrochemicals . They can also be reactive toward nucleophiles, leading to various downstream effects .
Pharmacokinetics
Its molecular formula is c7h5cl2no2, and it has an average mass of 206026 Da . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Nitrobenzene derivatives can have various effects depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Dichloro-4-methyl-5-nitrobenzene. For example, it is a combustible substance and should be kept away from fire and high-temperature environments . Direct contact with skin and inhalation of its dust should be avoided . When stored, it should be kept sealed and away from oxidizing agents and combustibles .
Propiedades
IUPAC Name |
1,2-dichloro-4-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWCYSQDSKAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322057 | |
| Record name | 4,5-Dichloro-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-methyl-5-nitrobenzene | |
CAS RN |
7494-45-3 | |
| Record name | 7494-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dichloro-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)



![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)




![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)
